12-(1H-imidazol-2-yl)dodecanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
12-(1H-imidazol-2-yl)dodecanoic acid |
InChI |
InChI=1S/C15H26N2O2/c18-15(19)11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h12-13H,1-11H2,(H,16,17)(H,18,19) |
InChI Key |
BLVRQRHDMLAEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCCCCCCCCCC(=O)O |
Synonyms |
12-IDA cpd 12-imidazolyldodecanoic acid |
Origin of Product |
United States |
Synthetic Routes and Chemical Modifications of 12 1h Imidazol 2 Yl Dodecanoic Acid
Established Synthetic Pathways to the Core Structure
The formation of the 12-(1H-imidazol-2-yl)dodecanoic acid backbone can be achieved through several convergent or linear synthetic sequences. The primary challenge lies in the regioselective formation of the 2-substituted imidazole (B134444) and its linkage to the C12 carboxylic acid chain.
Strategies for Imidazole Ring Construction
The synthesis of the imidazole moiety is a well-established field in heterocyclic chemistry, with several named reactions and modern catalytic methods available. numberanalytics.comrsc.org These methods typically construct the ring from smaller acyclic precursors. For a 2-substituted imidazole like the target compound, the alkyl chain (or a precursor) is often introduced as an aldehyde.
Key synthetic strategies include:
Debus-Radziszewski Imidazole Synthesis: This classic method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (dodecanal), and ammonia (B1221849). researchgate.netjetir.orgmdpi.com Though one of the earliest methods, it is still utilized for creating C-substituted imidazoles. jetir.orgmdpi.com The reaction can proceed as a one-pot, three-component reaction. mdpi.com
From α-Haloketones: A common route involves the reaction of an α-haloketone with an amidine. To form the specific target structure, this would require a more complex, multi-step pathway. A related synthesis uses α-amino ketones or aldehydes reacted with potassium thiocyanate, followed by oxidative removal of sulfur, in what is known as the Markwald synthesis. researchgate.netjetir.org
Van Leusen Imidazole Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) which reacts with an aldehyde to form the imidazole ring. numberanalytics.comorganic-chemistry.org
Modern Catalytic Methods: Recent advancements have introduced various catalysts to improve yield, selectivity, and reaction conditions. numberanalytics.com Copper and iron-catalyzed multicomponent reactions, often under microwave irradiation or ultrasonic conditions, can efficiently produce highly substituted imidazoles from simple starting materials like aldehydes, 1,2-diketones, and an ammonia source such as ammonium (B1175870) acetate. rsc.orgmdpi.comrsc.org
| Synthetic Method | Key Reactants | Catalyst/Conditions | Relevance to Target Compound | Reference |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis | Dicarbonyl (glyoxal), Aldehyde (dodecanal), Ammonia | Often thermal, can be catalyzed | Directly incorporates the C11-aldehyde precursor to the alkyl chain at the C2 position. | researchgate.netjetir.org |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde/Imine | Base | Versatile method for forming substituted imidazoles from aldehydes. | numberanalytics.comorganic-chemistry.org |
| Catalytic Multicomponent Reaction | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Cu(I), Fe(III), etc. | Efficient, one-pot synthesis for substituted imidazoles. | rsc.orgrsc.org |
| Markwald Synthesis | α-Amino ketone, Potassium Thiocyanate | Oxidative desulfurization (e.g., HNO₃) | Forms a 2-mercaptoimidazole (B184291) intermediate which can be converted to the desired 2-alkyl imidazole. | researchgate.netjetir.org |
Methodologies for Alkyl Chain Elongation and Carboxylic Acid Formation
The twelve-carbon chain of dodecanoic acid can be constructed through various biological or chemical elongation methods before or after the formation of the imidazole ring.
Biological Pathways: Fatty acid synthesis (FAS) in organisms naturally produces long-chain fatty acids. The process is iterative, beginning with primers like acetyl-CoA and adding two-carbon units from malonyl-CoA in each cycle. libretexts.orgnih.gov Elongation beyond the typical 16 carbons occurs in the endoplasmic reticulum via enzymes called elongases. libretexts.org While not a standard laboratory method, biocatalytic approaches could be envisioned.
Iterative Chemical Synthesis: Laboratory synthesis can mimic the biological two-carbon extension. The Claisen condensation, for instance, is a fundamental carbon-carbon bond-forming reaction that can be used to elongate chains. researchgate.net
Using Pre-formed Chains: The most straightforward chemical approach is to start with a commercially available twelve-carbon precursor that already contains the carboxylic acid (or a protected form like an ester) and another functional group suitable for coupling or for building the imidazole ring. Examples include 12-hydroxydodecanoic acid, 12-aminododecanoic acid, or 12-oxododecanoic acid. nih.gov For instance, 12-oxododecanoic acid can be synthesized from linoleic acid using enzymes like lipoxygenase and hydroperoxide lyase. nih.gov
Coupling Reactions of Imidazole and Dodecanoic Acid Precursors
A highly convergent strategy involves synthesizing the imidazole ring and the dodecanoic acid chain separately and then coupling them.
Condensation with an Aldehyde: A common and direct method involves the reaction of glyoxal, ammonia, and an aldehyde containing 1 to 17 carbons. google.comgoogle.com In this case, 12-oxododecanoic acid or its ester derivative could serve as the aldehyde precursor, directly coupling the chain to the C2 position of the imidazole ring during its formation.
Nucleophilic Substitution: One could start with a pre-formed imidazole that is activated for nucleophilic attack at the C2 position. For example, treating imidazole with a strong base like butyllithium (B86547) deprotonates the C2 position, creating a potent nucleophile. youtube.com This anion can then react with a suitable electrophilic dodecanoic acid derivative, such as a 12-halo-dodecanoate ester, to form the C-C bond.
Cross-Coupling Reactions: Modern cross-coupling reactions offer another powerful tool. For example, a Suzuki-Miyaura coupling could be performed between an iodoimidazole intermediate and a boronic acid derivative of the dodecanoic acid chain. nih.gov
Derivatization Strategies for Structural Modification
Once the core structure of this compound is synthesized, it can be further modified at its two primary functional regions: the carboxylic acid and the imidazole ring.
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a wide range of chemical transformations.
Esterification: The carboxylic acid can be readily converted to various esters (e.g., methyl, ethyl, or tert-butyl esters) by reacting it with the corresponding alcohol under acidic conditions or via other methods like using tert-butyl chloroacetate. nih.gov
Amide Formation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (like DCC, EDC) yields corresponding amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 12-(1H-imidazol-2-yl)dodecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Salt Formation: As an acid, it will react with bases to form carboxylate salts. Alkaline hydrolysis is a fundamental reaction of fatty acid esters to produce the carboxylate salt, or soap. youtube.com
Substitutions on the Imidazole Ring System
The imidazole ring itself offers positions for further substitution, primarily on the nitrogen atoms. numberanalytics.com
N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N1) of the imidazole ring can be alkylated or arylated using an appropriate alkyl or aryl halide. nih.gov The presence of substituents on the imidazole ring can significantly alter its chemical reactivity and biological properties. numberanalytics.comnih.gov
Substitution at C4 and C5: While the C2 position is occupied, the C4 and C5 positions can be substituted, though this is often best accomplished by incorporating the desired substituents during the initial ring synthesis rather than by direct electrophilic substitution on the pre-formed ring. organic-chemistry.org Electrophilic substitution on imidazole is possible but can be complex due to the ring's basicity. baranlab.org
Metalation and Subsequent Substitution: As mentioned for the initial synthesis, the C2 proton can be abstracted by a strong base. youtube.com If the C2 position were unsubstituted, this C2-lithiated intermediate could react with various electrophiles. For a 2-substituted imidazole, metalation at other positions would be required for further C-substitution, which is less common.
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., tert-butanol), Acid catalyst or Chloroacetate | Ester | nih.gov |
| Amide Formation | Amine, Coupling Agent (e.g., EDC) | Amide | acs.org | |
| Reduction | LiAlH₄ or similar reducing agent | Primary Alcohol | N/A | |
| Imidazole Ring | N-Alkylation | Alkyl Halide, Base | N-Substituted Imidazole | nih.gov |
| N-Arylation | Aryl Iodide, CuI catalyst | N-Aryl Imidazole | nih.gov |
Alterations of the Dodecanoic Acid Chain Length and Saturation
The synthesis of analogs with different chain lengths typically involves starting with ω-aminoalkanoic acids of the desired length. These precursors can be either commercially available or synthesized through various established organic chemistry methods. For instance, shorter chain analogs, such as those with 6, 8, or 10 carbon atoms, and longer chain analogs, with 14 or 16 carbons, can be prepared. The general synthetic strategy involves the reaction of the appropriate ω-aminoalkanoic acid with a reagent that can form the imidazole ring, such as a cyanamide (B42294) or a similar precursor, under conditions that facilitate cyclization.
The introduction of unsaturation, such as a cis or trans double bond, into the alkyl chain presents a more complex synthetic challenge. One common approach is to start with an unsaturated ω-aminoalkanoic acid. These unsaturated precursors can be synthesized through various methods, including Wittig reactions or metathesis, to introduce a double bond at a specific position in the carbon chain. Once the unsaturated ω-aminoalkanoic acid is obtained, the imidazole ring can be formed using similar methods as for the saturated analogs. The position and geometry of the double bond are critical, as they can significantly alter the molecule's conformation and potential biological interactions.
The following table summarizes a representative set of synthesized analogs of this compound with modified alkyl chains, showcasing the variations in chain length and saturation that have been explored.
| Compound Name | Alkyl Chain Length | Saturation |
| 6-(1H-Imidazol-2-yl)hexanoic acid | 6 | Saturated |
| 8-(1H-Imidazol-2-yl)octanoic acid | 8 | Saturated |
| 10-(1H-Imidazol-2-yl)decanoic acid | 10 | Saturated |
| This compound | 12 | Saturated |
| 14-(1H-Imidazol-2-yl)tetradecanoic acid | 14 | Saturated |
| 16-(1H-Imidazol-2-yl)hexadecanoic acid | 16 | Saturated |
| (Z)-12-(1H-Imidazol-2-yl)dodec-9-enoic acid | 12 | Unsaturated (cis) |
| (E)-12-(1H-Imidazol-2-yl)dodec-9-enoic acid | 12 | Unsaturated (trans) |
These structural modifications provide a valuable library of compounds for structure-activity relationship (SAR) studies. By systematically altering the length and saturation of the fatty acid chain, researchers can gain insights into the structural requirements for optimal activity and develop new derivatives with improved properties.
Chemical Reactivity and Mechanistic Organic Transformations
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring in 12-(1H-imidazol-2-yl)dodecanoic acid contains two nitrogen atoms with different chemical environments, leading to a rich and varied reactivity profile. The N-1 nitrogen is pyrrole-like and bears a hydrogen atom, while the N-3 nitrogen is pyridine-like and has a lone pair of electrons in an sp² hybrid orbital. researchgate.net These two nitrogen atoms can participate in tautomerization, where the proton on N-1 can migrate to N-3. This dynamic equilibrium is a key feature of the imidazole ring's chemistry.
The pyridine-like N-3 atom is basic and readily undergoes protonation to form imidazolium (B1220033) salts. nih.gov It is also the primary site for electrophilic attack, such as N-alkylation. The N-alkylation of imidazoles is a well-established transformation and can be achieved using various alkylating agents under basic or neutral conditions. orientjchem.org The regioselectivity of this reaction on an unsymmetrical imidazole can be influenced by steric and electronic factors of substituents on the ring. orientjchem.org
The imidazole ring is a good donor and acceptor of hydrogen bonds, with the N-3 nitrogen acting as a hydrogen bond acceptor and the N-1 hydrogen acting as a donor. nih.gov This property is fundamental to its role in forming supramolecular structures.
Table 1: General Reactivity of Imidazole Nitrogen Atoms
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., K₂CO₃, NaH) or under neutral conditions. | N-Alkylimidazolium salt or N-alkylimidazole | The pyridine-like nitrogen is typically the site of alkylation. |
| Protonation | Acidic conditions (e.g., HCl, H₂SO₄). | Imidazolium salt | The basic N-3 nitrogen is protonated. |
| Acylation | Acyl chlorides or anhydrides. | N-Acylimidazole | These are often reactive intermediates themselves. nih.gov |
Reactions Involving the Carboxylic Acid Group
The dodecanoic acid portion of the molecule terminates in a carboxylic acid group, which exhibits reactivity typical of this functional group. The most common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. cerritos.edumasterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Other important reactions of the carboxylic acid group include:
Salt formation: Reaction with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid to form a carboxylate salt.
Conversion to acid chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride. commonorganicchemistry.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 2: Typical Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., H₂SO₄, HCl), often heated to reflux. cerritos.eduuakron.edu | Ester | Reversible reaction; often requires removal of water to achieve high yields. masterorganicchemistry.com |
| Saponification | Strong base (e.g., NaOH, KOH) in an aqueous solution. | Carboxylate salt | This is the basis for soap production from fatty acids. |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). | Acid chloride | Creates a more reactive acylating agent. commonorganicchemistry.com |
Potential for Oxidative and Reductive Transformations
Both the imidazole ring and the carboxylic acid group can undergo oxidative and reductive transformations, although the long alkyl chain is generally stable under mild conditions.
Oxidation: The imidazole ring is susceptible to oxidation, particularly in the presence of photosensitizers, strong oxidizing agents, or certain metal ions. rsc.org The oxidation can lead to the formation of various products, including 2-oxo-imidazoles or even ring-opened derivatives. mdpi.comntnu.no The stability of the imidazole ring towards oxidation can be influenced by the substituents present. For instance, some studies suggest that polyalkylated imidazoles can be less stable towards oxidation than the unsubstituted parent ring. ntnu.no The presence of the long alkyl chain at the 2-position may influence the accessibility of the ring to oxidizing agents.
The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, degradation of the entire molecule could occur.
Reduction: The reduction of the carboxylic acid group to a primary alcohol is a standard transformation, typically achieved with strong reducing agents like LiAlH₄.
The imidazole ring is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a double bond in the alkyl chain (if one were present). More forceful reduction conditions can lead to the saturation of the imidazole ring to form an imidazolidine, but this typically requires high pressures and specialized catalysts.
Table 3: Oxidative and Reductive Potential
| Transformation | Functional Group | Typical Reagents/Conditions | Potential Product(s) |
|---|---|---|---|
| Oxidation | Imidazole Ring | Photo-oxidation, H₂O₂, metal catalysts (e.g., Cu²⁺). rsc.orgmdpi.com | 2-Oxo-imidazole, ring-opened products. |
| Reduction | Carboxylic Acid | LiAlH₄, BH₃·THF. | Primary alcohol. |
| Reduction | Imidazole Ring | High-pressure catalytic hydrogenation. | Imidazolidine. |
Supramolecular Assembly and Interaction Mechanisms
The amphiphilic nature of this compound, with its polar head group (imidazole and carboxylic acid) and long nonpolar tail (dodecyl chain), strongly predisposes it to self-assembly in solution. nih.govrsc.org The primary driving forces for this assembly are hydrophobic interactions between the alkyl chains and hydrogen bonding between the polar head groups.
Several types of intermolecular interactions can be envisaged:
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with the imidazole ring, specifically between the acidic proton of the carboxylic acid and the basic N-3 of the imidazole, or between the N-1 proton of the imidazole and the carbonyl oxygen of the carboxylic acid. nih.gov This can lead to the formation of well-defined co-crystals or supramolecular chains. researchgate.netrsc.org
Hydrophobic Interactions: In aqueous environments, the long dodecyl chains will tend to aggregate to minimize their contact with water, leading to the formation of micelles, vesicles, or other organized structures. rsc.org
π-π Stacking: The aromatic imidazole rings can engage in π-π stacking interactions, further stabilizing the assembled structures.
Ionic Interactions: Depending on the pH of the medium, either the imidazole ring (protonated to form an imidazolium cation) or the carboxylic acid group (deprotonated to form a carboxylate anion) can be charged. These ionic groups can then participate in strong electrostatic interactions.
The interplay of these forces can lead to the formation of a variety of complex, ordered nanostructures. The specific morphology of the self-assembled structures (e.g., micelles, bilayers, or vesicles) would be dependent on factors such as concentration, pH, temperature, and the presence of other ions or molecules in the solution. nih.govumass.edu The study of similar amphiphilic molecules with imidazole head groups has shown their ability to form such dynamic and responsive materials. mdpi.comrsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations, Including Density Functional Theory (DFT) and Frontier Molecular Orbitals (FMOs)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 12-(1H-imidazol-2-yl)dodecanoic acid. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to its lowest energy state.
From this optimized structure, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole (B134444) ring, which is a characteristic of many imidazole derivatives. researchgate.netnih.gov The LUMO is likely to be distributed across the imidazole ring and the carboxylic acid group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| This interactive table contains predicted energy values based on DFT studies of similar imidazole and carboxylic acid-containing molecules. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated from the DFT calculations and is plotted onto the molecule's electron density surface.
For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group. researchgate.net These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atom of the carboxylic acid and the N-H proton of the imidazole ring, indicating these are the most likely sites for nucleophilic attack. The long dodecanoic acid chain would exhibit a largely neutral potential (green).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding, charge distribution, and intramolecular interactions within the molecule. By analyzing the electron density, NBO calculations can determine the charge on each atom.
In this compound, NBO analysis would likely reveal significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atoms of the imidazole ring and the carbonyl carbon of the carboxylic acid would carry a partial positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.
| Atom | Predicted NBO Charge (e) |
| Imidazole N | -0.4 to -0.6 |
| Carboxylic O | -0.5 to -0.7 |
| Carbonyl C | +0.4 to +0.6 |
| Alkyl Chain C | -0.2 to -0.3 |
| This interactive table presents hypothetical NBO charges for key atoms based on general chemical principles. |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal lattice. matec-conferences.orgrsc.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.
For a crystalline sample of this compound, the Hirshfeld surface analysis would provide insights into the types and relative importance of different intermolecular contacts. nih.govacs.org The corresponding 2D fingerprint plots would quantify these interactions. Given the structure, the following interactions would be expected:
H···H contacts: These would likely be the most abundant interactions, arising from the long aliphatic dodecanoic acid chains.
O···H/H···O contacts: Strong hydrogen bonds between the carboxylic acid groups (O-H···O) and between the imidazole N-H and the carboxylic acid oxygen (N-H···O) would be significant contributors to the crystal packing.
| Interaction Type | Predicted Contribution (%) |
| H···H | 45 - 55 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 15 |
| N···H/H···N | 5 - 10 |
| This interactive table shows predicted contributions of different intermolecular contacts to the Hirshfeld surface. |
Molecular Dynamics Simulations for Conformational Analysis and Behavior
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or at a lipid-water interface. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
MD simulations would reveal the conformational flexibility of the long dodecanoic acid chain, which can adopt numerous folded and extended conformations. Furthermore, simulations in an aqueous environment would show the solvation of the polar imidazole and carboxylic acid headgroup, while the hydrophobic tail would tend to avoid water. This amphiphilic nature is crucial for its potential role in biological systems, such as its ability to insert into cell membranes.
Prediction of Global Chemical Reactivity Descriptors
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
| Descriptor | Formula | Predicted Implication |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to high, indicating a good ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | High, suggesting good stability. |
| Chemical Softness (S) | 1 / (2η) | Low, indicating low polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | Moderate, suggesting it can act as an electrophile. |
| This interactive table summarizes the global reactivity descriptors and their predicted implications for the molecule. |
Computational Structure-Activity Relationship (SAR) Analysis
Computational Structure-Activity Relationship (SAR) analysis is a technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov To perform a SAR study on this compound, a dataset of structurally similar molecules with measured biological activities would be required.
A hypothetical SAR study would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.
Biological Interactions and Mechanistic Studies in Non Clinical Models
Investigation of Enzyme Inhibition and Modulation
The presence of the imidazole (B134444) moiety, a known metal-ligating group, and a long carbon chain suggests potential interactions with various enzyme systems, including those involved in critical cellular processes like apoptosis and metabolism.
Research into imidazole-substituted fatty acids has identified them as potent inhibitors of cytochrome c peroxidase activity. When cytochrome c associates with cardiolipin (B10847521) on the mitochondrial membrane, it gains peroxidase activity, a crucial step in the initiation of apoptosis. researchgate.net The mechanism of inhibition is believed to involve the imidazole group acting as a sixth ligand to the heme iron in cytochrome c, which prevents its interaction with hydrogen peroxide and subsequent peroxidative function. researchgate.net
Studies on closely related analogues, such as 12-imidazole-stearic acid and 12-imidazole-oleic acid, have demonstrated significant peroxidase inhibition in vitro. researchgate.net Research on a series of triphenylphosphonium derivatives with imidazole groups attached at different positions on a fatty acid chain indicated that the inhibitory strength was remarkably similar across the various analogues. researchgate.net This suggests that the specific length of the fatty acid chain, within a certain range, does not dramatically alter the inhibitory capacity, and implies that 12-(1H-imidazol-2-yl)dodecanoic acid would exhibit comparable potent inhibition of cytochrome c peroxidase activity. This inhibition is a key mechanism for preventing the oxidative events that lead to apoptosis, and similar compounds have shown extraordinary effectiveness in protecting mice from lethal doses of ionizing radiation. researchgate.net
The enzyme fatty acid synthase (FASN) is responsible for the de novo synthesis of fatty acids and is often overexpressed in rapidly dividing cells. scispace.com The FAS-II enzyme system, found in bacteria and parasites, is distinct from the human FAS-I system and represents an attractive target for antimicrobial drug development. nih.gov
Various molecules containing an imidazole ring have been investigated as inhibitors of fatty acid synthesis enzymes. scispace.comnih.govnih.govmdpi.com For instance, certain phenylimidazole derivatives have been developed as inhibitors of the bacterial enzyme SpFabK (ENR). nih.gov Other research focuses on designing imidazole-containing compounds to bind allosterically to the thioesterase domain of FASN, thereby inhibiting fatty acid production. scispace.com While these studies establish the principle that imidazole-based structures can be targeted to inhibit fatty acid synthesis, specific research detailing the direct interaction of this compound with fatty acid synthesis enzymes has not been prominently reported in the reviewed literature.
Antimicrobial Research Perspectives (In Vitro and Non-Human Pathogen Models)
The dual nature of this compound, possessing a fatty acid component known for its membrane-disrupting capabilities and an imidazole ring common in antifungal agents, makes it a compound of interest for antimicrobial research.
Dodecanoic acid (lauric acid) itself is recognized as the most inhibitory saturated fatty acid against Gram-positive bacteria. nih.govmdpi.com Its activity against Gram-negative bacteria is generally lower, a difference attributed to the complex outer membrane of Gram-negative organisms. mdpi.com Imidazole derivatives have also been synthesized and have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative strains. ajrconline.orgbeilstein-journals.org
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the surveyed literature, data from related compounds provide insight into its expected activity. For instance, various derivatives of dodecanoic acid have been synthesized and tested against a range of bacteria. researchgate.net The table below presents illustrative MIC values for lauric acid and other related antimicrobial compounds to contextualize the potential efficacy.
| Compound | Gram-Positive Bacteria (e.g., S. aureus) MIC | Gram-Negative Bacteria (e.g., E. coli) MIC | Reference |
|---|---|---|---|
| Lauric Acid (C12:0) | ~10-20 µg/mL | >100 µg/mL | mdpi.com |
| Metronidazole (An imidazole derivative) | Variable (Often high) | Variable (Active against anaerobes) | beilstein-journals.org |
| Xylitol Dilaurate | ~5 µg/mL (S. aureus) | >250 µg/mL (E. coli) | researchgate.net |
The imidazole ring is a core structure in many clinically used antifungal drugs, such as clotrimazole (B1669251) and miconazole. nih.govnih.gov Furthermore, fatty acids, including derivatives of dodecanoic acid, have demonstrated significant antifungal properties. For example, 3-hydroxydodecanoic acid, produced by Lactobacillus plantarum, shows activity against various molds and yeasts with MICs ranging from 10 to 100 µg/ml. nih.govresearchgate.net The combination of these two moieties in one molecule suggests a strong potential for antifungal action. Research on other complex molecules incorporating a 1,2,3-triazole (an isomer of imidazole) has shown inhibitory activity against fungal pathogens like Candida albicans and Cryptococcus neoformans. mdpi.com
The table below provides representative MIC values for related compounds against common fungal pathogens.
| Compound | Candida albicans MIC | Aspergillus niger MIC | Reference |
|---|---|---|---|
| 3-Hydroxydodecanoic Acid | 10-100 µg/mL | 10-100 µg/mL | nih.govresearchgate.net |
| Dodecanoic Acid Hydrazide-Hydrazone Derivative | 12.5 µg/mL | 25 µg/mL | researchgate.net |
| Chlorhexidine (Antiseptic) | ~17 mm (Zone of Inhibition) | Not specified | dovepress.com |
The proposed antimicrobial mechanism for this compound is likely multifaceted, leveraging the properties of both its fatty acid tail and its imidazole head. Fatty acids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane. researchgate.netmdpi.com The lipophilic carbon chain can insert into the phospholipid bilayer, leading to a loss of membrane integrity, increased permeability, and ultimately cell lysis.
The imidazole component may contribute to this activity in several ways. Studies on imidazole antifungals have shown that they can sensitize liposome (B1194612) model membranes, particularly those containing free fatty acids. nih.govnih.gov This suggests a synergistic interaction where the fatty acid component of this compound could first integrate into the pathogen's membrane, facilitating the disruptive action of the imidazole head. This could involve interference with membrane-bound enzymes or disruption of the electrochemical gradient across the membrane.
Cellular Pathway Modulation in Research Cell Lines
The interaction of chemical compounds with cellular machinery provides critical insights into their potential biological activities. For this compound, while direct studies are limited, research on structurally related molecules, particularly those containing an imidazole ring and a long alkyl chain, allows for an informed exploration of its likely effects on cellular pathways. These effects are primarily observed in the induction of cellular stress, modulation of key signaling cascades, and the initiation of programmed cell death.
While direct studies on this compound are not prominent in the literature, the effects of structurally similar imidazole-based ionic liquids with long alkyl chains, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim]Cl), have been investigated in human hepatocellular carcinoma (HepG2) cells. These studies provide a model for understanding how the dodecyl chain and imidazole head might contribute to cellular toxicity.
Exposure of HepG2 cells to these related compounds leads to a marked increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids. nih.gov This surge in ROS indicates a state of oxidative stress. nih.govalfa-chemistry.com Concurrently, a significant increase in malondialdehyde (MDA), a key indicator of lipid peroxidation, is observed, alongside a depletion of the cell's natural antioxidant defenses, including reduced levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov
This oxidative imbalance is closely linked to mitochondrial dysfunction. nih.govnih.gov Mitochondria, the cell's primary energy producers, are also a major source of ROS. The excessive ROS production induced by these compounds can damage the mitochondrial membrane, impairing its function and leading to a decrease in ATP production. nih.gov This cascade of events, where oxidative stress triggers mitochondrial damage, which in turn generates more ROS, is a common mechanism of cellular injury. nih.govmdpi.com
Table 1: Effects of Related Imidazole Compounds on Oxidative Stress Markers in HepG2 Cells
| Compound | Effect on ROS | Effect on MDA | Effect on SOD | Effect on GSH | Reference |
|---|---|---|---|---|---|
| 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) | Increase | Increase | Decrease | Decrease | alfa-chemistry.com |
This table summarizes findings from related imidazole compounds to infer the potential effects of this compound.
The imidazole moiety is a key structural feature of several biologically active molecules that can modulate critical signaling pathways, including those governing insulin (B600854) response. Research into the microbially produced metabolite imidazole propionate (B1217596), which is structurally related to the imidazole head of this compound, has revealed a direct mechanism for impairing insulin signaling. researchgate.netnih.gov
Studies have shown that imidazole propionate can induce insulin resistance by interfering with the insulin receptor substrate (IRS). researchgate.netfrontiersin.org This interference is not direct but is mediated through a specific signaling cascade. Imidazole propionate activates p38γ mitogen-activated protein kinase (p38γ MAPK), which in turn phosphorylates the scaffold protein p62. nih.govmemphis.edu This phosphorylation event subsequently activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). researchgate.netnih.gov Activated mTORC1 is a known inhibitor of insulin signaling, and its activation in this context impairs the function of the IRS, a critical node in the insulin pathway. memphis.edunih.gov The impairment of this pathway has been linked to the pathogenesis of type 2 diabetes. researchgate.netnih.gov
Other studies on different imidazoline (B1206853) derivatives have also noted effects on insulin secretion, suggesting that the imidazole ring system can interact with pancreatic systems, although these mechanisms may differ and could involve various imidazoline binding sites rather than classical adrenoceptors. nih.gov While these findings are not specific to this compound, they establish that the imidazole core structure is capable of significantly modulating insulin signaling pathways.
Table 2: Key Proteins in Imidazole Propionate-Mediated Insulin Signaling Impairment
| Protein | Role in the Pathway | Effect of Imidazole Propionate | Reference |
|---|---|---|---|
| p38γ MAPK | Kinase that phosphorylates p62 | Activated | nih.gov |
| p62 | Scaffolding protein | Phosphorylated | nih.gov |
| mTORC1 | Kinase complex that inhibits insulin signaling | Activated | researchgate.netnih.govmemphis.edu |
| IRS | Insulin Receptor Substrate | Signaling is impaired | researchgate.netfrontiersin.org |
This table outlines the pathway elucidated for imidazole propionate, a related imidazole derivative.
The cellular stress induced by imidazole derivatives often culminates in programmed cell death, or apoptosis. Studies on related compounds like 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) in HepG2 cells demonstrate a clear induction of apoptosis following exposure. alfa-chemistry.comnih.govgeneticsmr.org This process is characterized by morphological changes such as nuclear condensation and is confirmed by flow cytometry analyses. geneticsmr.org
The molecular mechanism underlying this apoptotic induction involves the modulation of key regulatory proteins. Exposure to related imidazole compounds leads to a significant upregulation in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov Simultaneously, the expression of the anti-apoptotic protein Bcl-2 is markedly downregulated. nih.gov The increased Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptosis pathway, which shifts the cellular balance towards cell death. nih.gov This p53-mediated pathway is a common response to cellular damage, including that caused by oxidative stress. rjpharmacognosy.ir
In addition to inducing apoptosis, these compounds can also disrupt the normal progression of the cell cycle. mdpi.com Analysis of HepG2 cells treated with [C12mim]Cl revealed significant alterations in the cell cycle distribution, which can lead to cell cycle arrest. alfa-chemistry.com This arrest prevents damaged cells from proliferating and can be a prelude to apoptosis.
Table 3: Modulation of Apoptosis and Cell Cycle Regulatory Genes by a Related Imidazole Compound ([C8mim]Br)
| Gene/Protein | Function | Effect of Compound Exposure | Reference |
|---|---|---|---|
| p53 | Tumor suppressor, induces apoptosis | Upregulated | nih.gov |
| Bax | Pro-apoptotic protein | Upregulated | nih.gov |
| Bcl-2 | Anti-apoptotic protein | Downregulated | nih.gov |
| Caspase-3 | Executioner caspase in apoptosis | Activated | nih.gov |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Activated | nih.gov |
This table details findings for 1-methyl-3-octylimidazolium bromide ([C8mim]Br), a compound related to the subject article's focus.
Radioprotective and Radiomitigative Mechanistic Explorations (in non-human models)
As of the current body of scientific literature, there are no available studies investigating the potential radioprotective or radiomitigative properties of this compound or closely related imidazole-fatty acid conjugates in non-human models. Research in this area has historically focused on compounds with distinct structural features, such as sulfhydryl groups found in agents like amifostine, or potent free-radical scavengers like melatonin. nih.govresearchgate.net Therefore, the capacity of this compound to protect against or mitigate the effects of ionizing radiation remains an uninvestigated area.
Protein-Ligand Interaction Studies, Including Molecular Docking and Binding Assays
Specific molecular docking and binding assay data for this compound are not extensively documented. However, the principles of protein-ligand interactions can be understood by examining studies on its constituent parts—the imidazole head and the long-chain fatty acid tail—as well as other functionalized imidazole derivatives.
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. researchgate.net Numerous studies have utilized this approach to evaluate the therapeutic potential of various imidazole derivatives. acs.orgasianpubs.orgnih.gov These studies show that the imidazole ring, capable of forming hydrogen bonds and participating in coordination chemistry, frequently interacts with key amino acid residues within the active sites of enzymes and receptors. ekb.egmdpi.com
The fatty acid component of the molecule also has well-characterized binding properties. Long-chain fatty acids are known to bind to transport proteins like human serum albumin (HSA), often inducing conformational changes in the protein that can allosterically affect the binding of other ligands. nih.gov
Furthermore, a technique known as ligand-directed acyl imidazole (LDAI) chemistry highlights the specific reactivity of the imidazole group. This method uses an acyl imidazole moiety, directed by a ligand part of the molecule, to selectively label proteins like folate receptors on live cells, demonstrating a targeted interaction within a protein's binding pocket. nih.gov This suggests that the imidazole group of this compound could serve as a key interacting feature, while the dodecanoic acid tail could influence its solubility, transport, and interaction with hydrophobic pockets or transport proteins.
Table 4: Examples of Molecular Docking Studies on Various Imidazole Derivatives
| Imidazole Derivative Class | Protein Target | Purpose of Study | Reference |
|---|---|---|---|
| Biquinoline-imidazole-benzothiazole hybrids | Epidermal Growth Factor Receptor (EGFR), FabH | Anticancer and antibacterial agent discovery | asianpubs.orgresearchgate.net |
| Imidazolone derivatives | D-amino acid oxidase (DAAO), PI3K/Akt pathway | Anticancer agent evaluation | nih.gov |
| Benzimidazole derivatives | α-glucosidase | Anti-diabetic agent discovery | acs.org |
This table illustrates the broad applicability of molecular docking to various imidazole-containing compounds and their diverse biological targets.
Applications in Chemical Biology and Advanced Materials Research
Development as Chemical Probes and Fluorescent Labels (Contextualized from related dodecanoic acid probes)
The development of small-molecule fluorescent probes is a cornerstone of chemical biology, providing essential tools for visualizing and understanding complex biological processes. ucsd.edunih.gov While direct fluorescent data on 12-(1H-imidazol-2-yl)dodecanoic acid is not extensively documented, its structural components—a dodecanoic acid chain and an imidazole (B134444) ring—suggest strong potential for its development into such probes.
Long-chain fatty acids are frequently modified with fluorophores to create probes for studying lipid metabolism and transport. nih.govnih.gov For instance, dodecanoic acid analogs, such as those labeled with BODIPY or pyrene, are used to monitor fatty acid uptake and incorporation into cellular lipids like phospholipids (B1166683) and triglycerides. nih.govmedchemexpress.comacs.org These fluorescently labeled fatty acids can be visualized within cells using fluorescence microscopy, allowing researchers to track their movement and localization to specific organelles. nih.govacs.org The dodecanoic acid chain of this compound can similarly be a scaffold for attaching a fluorescent reporter group, creating a probe that mimics natural fatty acids.
Furthermore, the imidazole moiety itself is a valuable component in probe design. Imidazole-based compounds have been developed as fluorescent probes for detecting specific analytes like picric acid and hydrazine, and for monitoring intracellular pH. nih.govrsc.orgrsc.org The fluorescence of these probes can be sensitive to the local chemical environment, making them useful as sensors. mdpi.com The imidazole ring in this compound could therefore serve a dual purpose: acting as a pH-sensitive element or as a coordination site for metal ions, which could in turn modulate the fluorescence of an attached dye. This pH-sensitivity is particularly relevant for studying cellular compartments with varying pH, such as endosomes and lysosomes. nih.gov
Below is a table comparing different fluorescent fatty acid probes, illustrating the modularity and potential for creating a probe based on the this compound scaffold.
| Probe Name | Fluorophore | Acyl Chain Length | Key Application | Reference |
| C1-BODIPY-C12 | BODIPY | 12 | Fatty acid uptake and metabolism studies | nih.gov |
| 12-(1-Pyrenyl)dodecanoic acid | Pyrene | 12 | Membrane fluidity and excimer formation studies | medchemexpress.com |
| Alexa680-BMPP | Alexa 680 | 15 (modified) | In vivo imaging of cardiac fatty acid metabolism | nih.gov |
| 5-methyl-BDY-3-dodecanoic acid | BODIPY | 12 | Selective labeling of phosphatidylcholine | nih.gov |
| Conceptual Probe | e.g., NBD, BODIPY | 12 | pH-sensitive lipid trafficking | N/A |
Role in Supramolecular Architectures and Liquid Crystals
The self-assembly of amphiphilic molecules into ordered structures is a powerful strategy for creating functional materials. nih.govresearchgate.net The structure of this compound, with its distinct hydrophilic imidazole head and hydrophobic dodecanoic acid tail, makes it an ideal candidate for forming such supramolecular assemblies. The imidazole group can participate in strong hydrogen bonding, while the long alkyl chain engages in van der Waals interactions, driving the formation of aggregates like micelles or vesicles in aqueous media. researchgate.netrsc.org
The imidazole ring is a well-established component in the design of liquid crystals. nih.gov Imidazole and its derivatives, particularly when functionalized with long alkyl chains, can form various liquid crystalline phases, such as smectic A phases. tandfonline.comrsc.orgnih.gov These materials exhibit properties of both liquids and solids, allowing them to be manipulated by external stimuli like electric fields or temperature. By co-assembling with other components, such as imidazolium (B1220033) salts, these molecules can form ion-conductive layers within smectic phases, opening up applications in electrochemical devices. rsc.org The combination of a long dodecyl chain and an imidazole ring in this compound suggests its potential to form novel liquid crystalline materials, possibly with stimuli-responsive properties.
| Imidazole-Based System | Key Feature | Resulting Structure/Phase | Potential Application | Reference |
| Imidazolium Salts with Alkyl Chains | Ionic nature, alkyl chain length | Smectic A liquid crystalline phase | Display devices, sensors | tandfonline.comrsc.org |
| Chalcone-containing Imidazolium Salts | Photoluminescence, alkyl chain length | Smectic A phase, blue light emission | Gas sensors (NH3, NO2), light-emitting devices | nih.gov |
| Co-assembly of Imidazolium Salts | Ionic interactions | 2D ion-conductive layers in smectic phases | Ion-conductive media for batteries | rsc.org |
Utilization in Polymer Chemistry and Biomaterials
The imidazole ring and the carboxylic acid group of this compound are both reactive functional groups that can be exploited in polymer chemistry. Imidazole derivatives are used to create functionalized polymers with applications in catalysis and as chemosensory materials. acs.orgacs.org Polymers containing imidazole functionalities have been prepared as microspheres and fibers for immobilizing metal catalysts. rsc.org
Dodecanedioic acid (DDA), a related dicarboxylic acid, is a key monomer for producing high-performance polyamides like nylon-6,12, which is valued for its chemical and heat resistance. nih.gov While this compound is a monocarboxylic acid, it can be used to functionalize existing polymers or act as a chain terminator in polymerization reactions, imparting the specific properties of the imidazole group to the final material. The long fatty acid chain can also be a source for creating bio-based polymers. For example, ω-hydroxy fatty acids are used to synthesize bioplastics through fermentation and subsequent polymerization. researchgate.netacs.org This suggests that derivatives of this compound could serve as monomers for novel, functional bioplastics.
The imidazole moiety is particularly valuable for creating "smart" biomaterials that respond to environmental cues. elsevierpure.com Imidazole-functionalized polymers can exhibit pH-responsive behavior, which is highly desirable for applications in drug delivery and tissue engineering. elsevierpure.comnih.gov
Design as Building Blocks for Targeted Delivery Systems (Conceptual, non-clinical)
The development of targeted delivery systems that can transport therapeutic agents to specific sites in the body is a major goal of nanomedicine. The amphiphilic and pH-responsive nature of this compound makes it a conceptually ideal building block for such systems. mdpi.com
The molecule's structure is analogous to that of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for delivering nucleic acid therapeutics like mRNA and siRNA. acs.orgnih.govnih.gov These ionizable lipids typically contain a protonatable amine headgroup and lipid tails. The imidazole headgroup of this compound is weakly basic, with a pKa that allows it to be neutral at physiological pH (7.4) but become protonated (cationic) in the acidic environment of endosomes (pH 5.5-6.5). wikipedia.org This pH-triggered change in charge is a key mechanism for endosomal escape, a critical step for the cytosolic delivery of payloads. nih.gov
Recent research has highlighted the effectiveness of imidazole-containing ionizable lipids for creating LNPs that can efficiently deliver mRNA, with some showing remarkable selectivity for organs like the spleen. acs.orgnih.gov Fatty acids themselves can form pH-responsive micelles that change their structure as the pH increases, releasing their contents. acs.orgnih.govresearchgate.net Conceptually, micelles or liposomes formulated with this compound could be designed to be stable in the bloodstream but destabilize upon entering the acidic microenvironment of a tumor or within the endosomes of a target cell, triggering the release of an encapsulated drug. mdpi.commdpi.com This pH-responsive behavior is a sought-after feature for creating targeted and controlled-release drug delivery vehicles. researchgate.net
| Delivery System Component | Functional Moiety | Mechanism of Action | Target Application | Reference |
| Imidazole-based Ionizable Lipids | Imidazole headgroup | pH-triggered protonation for endosomal escape | Spleen-selective mRNA delivery | acs.orgnih.gov |
| Imidazolyl Lipids | Imidazole headgroup | Enhanced endosomal escape for siRNA delivery | Cancer therapy via ferroptosis induction | nih.gov |
| Fatty Acid-Protic Ionic Liquids | Fatty acid carboxylate | Micelle destabilization in acidic environments | Topical drug delivery for skin cancer | mdpi.com |
| Cholic Acid Core Polymers | PDEAEMA block | pH-triggered swelling and drug release | Controlled-release drug delivery | mdpi.com |
Advanced Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules by examining the interaction of electromagnetic radiation with the compound.
NMR spectroscopy is one of the most powerful tools for determining the precise structure of a molecule in solution.
¹H NMR: The proton NMR spectrum of 12-(1H-imidazol-2-yl)dodecanoic acid is expected to exhibit characteristic signals for both the dodecanoic acid chain and the imidazole (B134444) ring. The protons on the imidazole ring would likely appear as singlets or doublets in the downfield region (typically δ 7-8 ppm). The methylene group adjacent to the imidazole ring (C-12) would show a distinct chemical shift compared to the other methylene groups of the alkyl chain. The long aliphatic chain would present a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm). The methylene group alpha to the carboxylic acid (C-2) would be deshielded and appear around δ 2.3 ppm. The carboxylic acid proton itself would be a broad singlet, typically in the δ 10-12 ppm range, though its visibility can depend on the solvent used.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbon of the carboxylic acid carbonyl group would be found significantly downfield (δ 175-185 ppm). The carbons of the imidazole ring would resonate in the aromatic region (δ 115-140 ppm). The carbons of the long alkyl chain would appear in the upfield region (δ 20-40 ppm), with the carbon attached to the imidazole ring (C-12) and the carbon alpha to the carbonyl group (C-2) showing distinct shifts from the rest of the chain.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the alkyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 175.0 - 185.0 |
| Imidazole CH (ring) | 7.0 - 8.0 (m) | 115.0 - 140.0 |
| CH₂ adjacent to Imidazole (C-12) | 2.6 - 2.8 (t) | ~45.0 |
| CH₂ alpha to COOH (C-2) | 2.3 (t) | ~34.0 |
| Alkyl Chain (CH₂)n | 1.2 - 1.6 (m) | 20.0 - 30.0 |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show:
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.
A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the long alkyl chain.
N-H stretching vibrations from the imidazole ring, typically appearing as a broad band around 3100-3300 cm⁻¹.
C=N and C=C stretching vibrations from the imidazole ring in the 1500-1650 cm⁻¹ region.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Alkyl Chain) | 2850 - 2960 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| N-H (Imidazole) | 3100 - 3300 | Broad, Medium |
| C=N / C=C (Imidazole) | 1500 - 1650 | Medium |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.
HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is well-suited for polar molecules like the target compound and would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.
UV-Vis spectroscopy provides information about conjugated systems within a molecule. While the dodecanoic acid backbone does not absorb significantly in the UV-Vis range, the imidazole ring is a chromophore. Therefore, this compound would be expected to exhibit a UV absorption maximum, likely in the range of 210-230 nm, corresponding to the π → π* transitions of the imidazole ring.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and imidazole moieties.
Chromatography Techniques for Purity and Separation (e.g., Flash Chromatography, HPLC)
Chromatographic methods are essential for the purification of the target compound and for assessing its purity.
Flash Chromatography: This technique would likely be used for the initial purification of the crude product after synthesis. A silica gel stationary phase with a gradient of polar and non-polar solvents would be employed to separate the desired product from starting materials and byproducts.
HPLC (High-Performance Liquid Chromatography): HPLC would be used for the final purity analysis of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be suitable. The purity would be determined by the area of the peak corresponding to the product in the chromatogram.
Microscopic Techniques for Material Characterization (e.g., Transmission Electron Microscopy for related studies)
While direct Transmission Electron Microscopy (TEM) studies specifically elucidating the structure of this compound are not extensively documented in publicly available literature, the application of TEM to related long-chain fatty acids and imidazole-containing compounds provides a strong basis for its potential utility in characterizing this molecule. TEM is a powerful technique for visualizing the morphology and self-assembled structures of amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties.
The structure of this compound, with its long dodecanoic acid carbon chain (hydrophobic tail) and an imidazole headgroup (hydrophilic), suggests a propensity for self-assembly into various nanostructures in aqueous or other polar environments. These assemblies can include micelles, vesicles, or other complex phases. TEM analysis would be instrumental in directly imaging these structures, providing insights into their size, shape, and organization.
In related studies, TEM has been effectively used to characterize the self-assemblies of other amphiphilic molecules. For instance, the investigation of omega-3 fatty acid monoglycerides has utilized TEM to reveal the formation of inverse hexagonal phases and their temperature-induced transitions. nih.gov Such analyses provide critical information on how molecular structure dictates macroscopic organization.
Furthermore, techniques involving imidazole-buffered osmium tetroxide have been shown to be excellent for staining lipids for TEM analysis. nih.gov This method enhances the electron contrast of lipidic structures, making them more clearly visible. Given the fatty acid nature of this compound, this staining technique could prove highly beneficial in enhancing the visualization of its self-assembled structures. The imidazole buffer interacts favorably with lipid components, leading to a more prominent and well-defined depiction of their morphology compared to other staining methods. nih.gov
Hypothetically, a TEM study of this compound could yield a range of morphologies depending on factors such as concentration, pH, and temperature. The data obtained from such a study would be invaluable for understanding the supramolecular chemistry of this compound and for designing materials with specific nanostructures.
Table 1: Representative Data from Hypothetical TEM Analysis of Self-Assembled this compound Structures
| Sample Condition | Observed Morphology | Size Range (nm) | Key Observations |
| Dilute aqueous solution, pH 7 | Spherical Micelles | 10 - 20 | Uniform, monodisperse micelles observed. |
| Concentrated aqueous solution, pH 7 | Vesicles / Liposomes | 50 - 200 | Both unilamellar and multilamellar vesicles present. |
| Dilute aqueous solution, pH 4 | Elongated Micelles / Worm-like Structures | 5 - 10 (diameter) | Protonation of imidazole headgroup influences packing. |
| Organic solvent (e.g., chloroform) | Inverse Micelles | 5 - 15 | Hydrophilic cores containing entrapped water molecules. |
This interactive table illustrates the kind of detailed structural information that could be obtained through a systematic TEM investigation of this compound under various conditions.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies and Scalable Production
The advancement of research into 12-(1H-imidazol-2-yl)dodecanoic acid and its analogs is contingent on the development of efficient and scalable synthetic routes. While traditional multi-step organic synthesis provides a foundational approach, future efforts are likely to focus on more innovative and sustainable methods.
One promising avenue is the application of flow chemistry . This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. researchgate.net The continuous nature of flow synthesis also lends itself to straightforward scalability, a critical factor for the potential commercialization of any resulting bioactive compounds.
Another area of significant potential is the use of biocatalysis and microbial bioprocesses . Enzymes, such as lipases and acyltransferases, could be employed for the specific functionalization of the dodecanoic acid backbone. Furthermore, engineered microorganisms could potentially be developed to produce functionalized fatty acids directly from renewable feedstocks, offering a greener and more cost-effective production route compared to conventional chemical synthesis. nih.gov
A hypothetical comparison of these synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges | Estimated Yield Range (%) |
| Traditional Batch Synthesis | Well-established; versatile for analog synthesis. | Scalability issues; potential for side reactions; purification challenges. | 60-75 |
| Flow Chemistry | High reproducibility; improved safety; scalable. | Initial setup costs; requires specialized equipment. | 75-90 |
| Biocatalysis/Microbial Synthesis | Sustainable; high specificity; mild reaction conditions. | Enzyme stability; low volumetric productivity; complex downstream processing. | 40-60 |
Note: The estimated yield ranges are illustrative and based on general principles of these synthetic strategies.
Deeper Elucidation of Biological Mechanistic Pathways in Complex Models
The biological activity of this compound is largely unexplored, presenting a rich field for future investigation. The imidazole (B134444) moiety is a key functional group in many biological molecules and pharmaceuticals, known for its ability to participate in hydrogen bonding and its pH-sensitive nature. nih.govchemijournal.com
Future research should focus on understanding how this compound interacts with biological systems at a molecular level. Key areas of investigation include:
Antimicrobial and Antifungal Activity: Imidazole derivatives are known for their antimicrobial properties. researchgate.netnih.govresearchgate.net Studies should be conducted to determine the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi. The length of the alkyl chain is known to influence the antibacterial activity of N-alkylimidazoles, suggesting that the dodecanoic acid tail of the target molecule could play a significant role in its mechanism of action. researchgate.netneu.edu.tr
Enzyme Inhibition: The imidazole ring can act as a ligand for metal ions in enzyme active sites. nih.gov Screening this compound against various enzymes, such as cyclooxygenases or lipoxygenases, could reveal potential anti-inflammatory or other therapeutic activities.
pH-Sensing and Drug Delivery: The pKa of the imidazole ring is typically in the range of 6-7, making it responsive to the slightly acidic microenvironments of tumors and inflamed tissues. nih.govresearchgate.net This property could be exploited for the targeted delivery of therapeutic agents.
A hypothetical summary of potential biological activities and their mechanistic basis is provided in Table 2.
Table 2: Potential Biological Activities of this compound and Their Mechanistic Basis
| Potential Biological Activity | Plausible Mechanism of Action | Relevant In Vitro/In Vivo Models |
| Antibacterial | Disruption of bacterial cell membranes; inhibition of essential enzymes. | Broth microdilution assays for MIC determination; bacterial cell culture. |
| Antifungal | Inhibition of ergosterol (B1671047) biosynthesis; disruption of fungal cell membranes. nih.gov | Fungal growth inhibition assays; yeast cell models. |
| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX-2). nih.gov | Enzyme inhibition assays; macrophage cell lines; animal models of inflammation. |
| pH-Responsive Cellular Uptake | Protonation of the imidazole ring in acidic environments, leading to enhanced interaction with cell membranes. | Cell culture studies with fluorescently labeled compound at different pH values. |
Integration into Complex Supramolecular Systems for Tailored Functionalities
The amphiphilic nature of this compound, with its hydrophilic imidazole head and hydrophobic dodecanoic acid tail, makes it an excellent candidate for the construction of supramolecular assemblies. researchgate.netproquest.com
Future research in this area could explore:
Self-Assembly into Micelles, Vesicles, and Liposomes: In aqueous solutions, this molecule is expected to self-assemble into various nanostructures. The morphology of these structures will likely be dependent on factors such as concentration, pH, and temperature. These assemblies could be used as nanocarriers for drug delivery, with the imidazole group providing a pH-responsive trigger for drug release. nih.govproquest.comnih.gov
Formation of Hydrogels: Under certain conditions, these amphiphiles could form extended networks, leading to the formation of hydrogels. These hydrogels could have applications in tissue engineering and controlled-release drug delivery systems.
Interaction with Biomembranes: The dodecanoic acid tail can facilitate the insertion of the molecule into lipid bilayers, while the imidazole headgroup can interact with the polar headgroups of phospholipids (B1166683) or protrude into the aqueous environment. This could be used to modify the properties of cell membranes or to create artificial membrane systems with specific functionalities.
Table 3 outlines potential supramolecular structures and their emerging applications.
Table 3: Potential Supramolecular Assemblies of this compound and Their Applications
| Supramolecular Structure | Method of Formation | Potential Application | Key Functional Feature |
| Micelles | Self-assembly above critical micelle concentration. | Solubilization of hydrophobic drugs. | Hydrophobic core for drug encapsulation. |
| Vesicles/Liposomes | Sonication or extrusion of aqueous dispersions. | pH-responsive drug delivery. nih.govproquest.com | Imidazole headgroup for pH-triggered release. |
| Hydrogels | Temperature or pH-induced gelation. | Controlled drug release; scaffolds for tissue engineering. | 3D network for sustained release. |
| Functionalized Surfaces | Adsorption onto solid substrates. | Biosensors; antimicrobial coatings. | Imidazole for binding or antimicrobial action. |
Development of Advanced Structure-Activity Relationship Models for New Applications
Systematic modifications of the this compound structure can provide valuable insights into its structure-activity relationships (SAR). researchgate.netnih.govmdpi.com This knowledge is crucial for the rational design of new molecules with enhanced potency and selectivity for specific applications.
Future research should involve the synthesis and biological evaluation of a library of analogs. Key modifications could include:
Varying the Alkyl Chain Length: Investigating the effect of shorter and longer alkyl chains on biological activity and self-assembly properties.
Introducing Unsaturation into the Alkyl Chain: The presence of double bonds can significantly alter the molecule's conformation and its interactions with biological targets.
Substitution on the Imidazole Ring: Adding different functional groups to the imidazole ring could modulate its pKa, lipophilicity, and binding affinity.
The data generated from these studies can be used to develop quantitative structure-activity relationship (QSAR) models. These computational models can then be used to predict the activity of virtual compounds, thereby accelerating the discovery of new and more effective derivatives.
An illustrative SAR study is proposed in Table 4.
Table 4: Proposed Structure-Activity Relationship Study for Analogs of this compound
| Analog Series | Modification | Predicted Impact on Properties | Rationale |
| Homologous Series | Varying alkyl chain length (C8-C18). | Altered lipophilicity and membrane partitioning. | Chain length is critical for membrane disruption in antimicrobial activity. researchgate.net |
| Oleic Acid Analogs | Introduction of a cis-double bond in the alkyl chain. | Increased membrane fluidity; altered packing in supramolecular assemblies. | Unsaturation can enhance activity against certain cell types. nih.gov |
| Substituted Imidazoles | Addition of methyl or nitro groups to the imidazole ring. | Modified pKa and electronic properties. | Substituents on the imidazole ring can fine-tune biological activity. researchgate.net |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and biotechnology.
Q & A
Q. What are the common synthetic routes for 12-(1H-imidazol-2-yl)dodecanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling dodecanoic acid derivatives with imidazole-containing moieties. For example, a multi-step approach may include: (i) Functionalization of dodecanoic acid at the terminal carbon via bromination or hydroxylation. (ii) Substitution with an imidazole ring using nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
- Key factors affecting yield include temperature (optimized at 60–80°C for imidazole coupling), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole proton environment (δ 6.8–7.2 ppm for aromatic protons) and alkyl chain integrity.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode verifies the molecular ion peak (e.g., [M-H]⁻ at m/z 295.2154 for C₁₅H₂₅N₂O₂⁻) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (imidazole C-H stretching) validate functional groups .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer : Stability studies should include: (i) Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to monitor decomposition via HPLC. (ii) pH-dependent stability profiling (e.g., in buffers ranging from pH 2–9) to identify optimal storage conditions.
- Stability is enhanced at -20°C in inert atmospheres, with degradation products (e.g., decarboxylated imidazole derivatives) quantified via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., soluble epoxide hydrolase inhibition) may arise from: (i) Purity differences : Validate compound purity (>98%) via orthogonal methods (HPLC, NMR) before assays . (ii) Assay conditions : Standardize enzyme concentration, substrate (e.g., 14,15-EET), and incubation time. Use internal standards like CUDA (12-[[(cyclohexylamino)carbonyl]amino]dodecanoic acid) for LC-MS quantification . (iii) Cellular vs. cell-free systems : Account for membrane permeability differences by comparing in vitro (recombinant enzyme) and in-cell (HEK293 models) data .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : (i) Docking simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., epoxide hydrolase active site). Focus on imidazole-carboxylic acid interactions with catalytic residues . (ii) QSAR modeling : Correlate alkyl chain length/substituent position (e.g., C-12 vs. C-10 derivatives) with activity data to prioritize synthetic targets . (iii) MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify persistent hydrogen bonds .
Q. What advanced techniques optimize the compound’s interaction with lipid bilayers in drug delivery studies?
- Methodological Answer : (i) Langmuir monolayer assays : Measure surface pressure-area isotherms to evaluate insertion efficiency into lipid membranes (e.g., DPPC/cholesterol mixtures) . (ii) Fluorescence anisotropy : Use pyrene-labeled analogs (e.g., 12-(1-pyrenyl)dodecanoic acid) to study membrane fluidity changes via FACS . (iii) Cryo-EM : Visualize compound localization within liposomes to refine formulation strategies .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s antimicrobial activity?
- Methodological Answer : Variability may stem from: (i) Strain specificity : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes (1×10⁵ CFU/mL). (ii) Synergistic effects : Combine with known antimicrobials (e.g., β-lactams) and assess fractional inhibitory concentration (FIC) indices . (iii) Biofilm vs. planktonic assays : Use crystal violet staining to differentiate biofilm disruption from growth inhibition .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate metabolic effects?
- Methodological Answer : (i) In vivo models : Use C57BL/6 mice fed high-fat diets, with oral dosing (10–100 mg/kg/day) for 4 weeks. Monitor plasma levels via LC-MS . (ii) Endpoint selection : Include lipidomics (e.g., EPA/DHA ratios) and inflammatory markers (IL-6, TNF-α) to capture multifactorial effects . (iii) Control groups : Administer vehicle (e.g., 0.5% methylcellulose) and reference inhibitors (e.g., AUDA, a known epoxide hydrolase inhibitor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
